5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine
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Overview
Description
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine typically involves the coupling of N-protected proline derivatives with aminopent-3-en-2-one, followed by intramolecular cyclization to form the pyrrolidine ring . The reaction conditions often include the use of palladium-catalyzed coupling reactions and oxidation with m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: Using reagents like m-chloroperbenzoic acid.
Reduction: Typically involving hydrogenation reactions.
Substitution: Commonly with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Known for its bioactive properties.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structural features allow for a wide range of applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(1-benzylpyrrolidin-2-yl)-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C18H22N2O/c1-14-11-18(21-2)19-12-16(14)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |
InChI Key |
IHSBZHOZMLNGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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